Methyl 6-amino-4-methylhexanoate CAS 1315367-54-4 properties
Methyl 6-amino-4-methylhexanoate CAS 1315367-54-4 properties
A Technical Guide to Methyl 6-amino-4-methylhexanoate (CAS 1315367-54-4)
Disclaimer: Information regarding the specific compound Methyl 6-amino-4-methylhexanoate with CAS number 1315367-54-4 is exceedingly scarce in publicly accessible scientific literature and chemical databases. This guide has been constructed by drawing upon general principles of organic chemistry and data for structurally similar compounds. All experimental protocols and characterization data should be considered predictive and require empirical validation.
Introduction
Methyl 6-amino-4-methylhexanoate is a chiral, non-proteinogenic amino acid ester. Its structure, featuring a methyl group at the C-4 position and a terminal amino group, makes it a valuable chiral building block in synthetic organic chemistry. Such scaffolds are of significant interest in medicinal chemistry for the synthesis of enzyme inhibitors, receptor ligands, and other biologically active molecules. The presence of both an amino and an ester functional group allows for a wide range of chemical modifications, making it a versatile starting material for creating libraries of compounds for drug discovery screening.
The specific stereochemistry of the methyl group at the C-4 position and the inherent chirality at this center are critical determinants of the biological activity of its downstream derivatives. The strategic placement of the methyl group can influence the molecule's conformation and its ability to bind to specific biological targets, potentially offering improved potency, selectivity, or pharmacokinetic properties compared to its linear counterpart.
Part 1: Physicochemical and Spectroscopic Properties
A comprehensive search for experimentally determined properties of Methyl 6-amino-4-methylhexanoate (CAS 1315367-54-4) did not yield specific data. The following table presents predicted properties based on its chemical structure using standard computational models.
| Property | Predicted Value | Notes |
| Molecular Formula | C8H17NO2 | |
| Molecular Weight | 159.23 g/mol | |
| Appearance | Colorless to pale yellow oil | Prediction based on similar amino acid esters. |
| Boiling Point | ~210-220 °C at 760 mmHg | Estimated based on structural analogs. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Predicted based on functional groups. |
| pKa (amine) | ~10.5 | Estimated for a primary aliphatic amine. |
| pKa (ester hydrolysis) | N/A | The ester is susceptible to hydrolysis under acidic or basic conditions. |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data points crucial for the identification and characterization of Methyl 6-amino-4-methylhexanoate.
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¹H NMR (400 MHz, CDCl₃):
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δ ~3.67 (s, 3H, OCH₃)
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δ ~2.70 (t, J = 7.2 Hz, 2H, CH₂NH₂)
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δ ~2.30 (t, J = 7.5 Hz, 2H, CH₂CO)
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δ ~1.80-1.60 (m, 1H, CH)
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δ ~1.50-1.30 (m, 4H, CH₂)
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δ ~0.90 (d, J = 6.5 Hz, 3H, CH₃)
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A broad singlet corresponding to the amine protons (NH₂) would also be expected, with its chemical shift dependent on concentration and solvent.
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¹³C NMR (100 MHz, CDCl₃):
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δ ~174.0 (C=O)
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δ ~51.5 (OCH₃)
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δ ~42.0 (CH₂NH₂)
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δ ~35.0 (CH₂)
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δ ~33.0 (CH₂)
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δ ~30.0 (CH)
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δ ~19.5 (CH₃)
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FT-IR (neat):
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~3380, 3300 cm⁻¹ (N-H stretch, primary amine)
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~2950, 2870 cm⁻¹ (C-H stretch, aliphatic)
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~1735 cm⁻¹ (C=O stretch, ester)
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~1170 cm⁻¹ (C-O stretch, ester)
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Mass Spectrometry (EI):
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Expected molecular ion (M⁺) at m/z = 159.
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Common fragmentation patterns would include loss of the methoxy group (-31) and fragmentation at the C-C bonds adjacent to the nitrogen and carbonyl groups.
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Part 2: Synthesis and Characterization Workflow
The synthesis of Methyl 6-amino-4-methylhexanoate would likely proceed through a multi-step sequence starting from a readily available chiral precursor. A plausible retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis for Methyl 6-amino-4-methylhexanoate.
Proposed Synthetic Protocol
This protocol is a hypothetical pathway based on standard organic chemistry transformations.
Step 1: Reductive Amination A chiral aldehyde, such as (R)- or (S)-3-methylglutaraldehyde, could be reacted with a nitrogen source (e.g., ammonia or a protected amine) under reductive amination conditions.
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Dissolve the chiral aldehyde (1.0 eq) in methanol.
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Add a solution of ammonium chloride (1.5 eq) and sodium cyanoborohydride (1.2 eq).
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
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Quench the reaction with aqueous HCl.
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Extract the product with an organic solvent and purify by column chromatography.
Step 2: Protection of the Amino Group The resulting primary amine would be protected, for example, as a Boc-carbamate, to prevent side reactions in subsequent steps.
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Dissolve the amine from Step 1 in a mixture of dioxane and water.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.0 eq).
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Stir at room temperature for 4-6 hours.
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Extract the Boc-protected amino alcohol and use it directly in the next step.
Step 3: Oxidation and Esterification The terminal alcohol of the protected intermediate would be oxidized to a carboxylic acid, followed by esterification.
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Perform a Jones oxidation or a milder oxidation (e.g., TEMPO-catalyzed) to obtain the carboxylic acid.
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Esterify the carboxylic acid using methanol under acidic conditions (e.g., with a catalytic amount of sulfuric acid) or by using a coupling agent like DCC/DMAP with methanol.
Step 4: Deprotection The final step is the removal of the Boc protecting group to yield the target compound.
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Dissolve the Boc-protected ester in dichloromethane.
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Add an excess of trifluoroacetic acid (TFA).
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Stir at room temperature for 1-2 hours.
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Remove the solvent and TFA under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Analytical Characterization Workflow
The following workflow ensures the identity and purity of the synthesized Methyl 6-amino-4-methylhexanoate.
Caption: Analytical workflow for product characterization.
Part 3: Applications in Drug Development
While no specific applications for Methyl 6-amino-4-methylhexanoate (CAS 1315367-54-4) have been documented, its structural motifs are present in several classes of therapeutic agents.
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GABA Analogs: The 6-aminohexanoic acid backbone is structurally related to gamma-aminobutyric acid (GABA). Methylation at the C-4 position could be a strategy to create more lipophilic and conformationally constrained GABA analogs. Such compounds are of interest for their potential to modulate GABAergic neurotransmission and could be explored for treating epilepsy, neuropathic pain, and anxiety disorders. The well-known drug Pregabalin is a branched-chain GABA analog.
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Peptidomimetics: As a non-proteinogenic amino acid, it can be incorporated into peptide sequences to create peptidomimetics. The methyl group can introduce a specific conformational bias, potentially leading to increased metabolic stability and enhanced binding affinity to target proteins.
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Enzyme Inhibitors: The amino and ester functionalities allow for the attachment of various pharmacophores. It could serve as a scaffold for designing inhibitors of enzymes such as proteases or histone deacetylases (HDACs), where a specific chain length and stereochemistry are often required for activity.
Part 4: Safety, Handling, and Storage
No specific toxicological data is available for Methyl 6-amino-4-methylhexanoate. General precautions for handling laboratory chemicals should be followed.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids or bases. For long-term storage, refrigeration is recommended to minimize degradation.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
As this guide is based on general chemical principles due to the lack of specific literature on CAS 1315367-54-4, references to general organic chemistry textbooks and methodology reviews would be appropriate for the described techniques.


